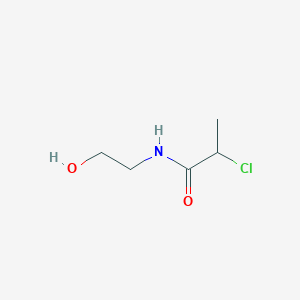

2-chloro-N-(2-hydroxyethyl)propanamide

Descripción general

Descripción

2-chloro-N-(2-hydroxyethyl)propanamide is a chemical compound with the molecular formula C5H10ClNO2. It is known for its applications in various fields, including chemistry, biology, medicine, and industry. This compound is also referred to as chlorhexidine gluconate, a well-known disinfectant and antiseptic agent.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-chloro-N-(2-hydroxyethyl)propanamide can be achieved through various methods. One notable approach involves the use of this compound as a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP). This method enables the polymerization of two monomers with differing activity and polarity in two stages . The reaction conditions typically involve solvents such as dichloromethane, N,N-dimethylformamide, and tetrahydrofuran, among others .

Industrial Production Methods: In industrial settings, the production of this compound often involves bulk manufacturing processes. Companies like ChemScene provide bulk custom synthesis and procurement services for this compound .

Análisis De Reacciones Químicas

Types of Reactions: 2-chloro-N-(2-hydroxyethyl)propanamide undergoes various chemical reactions, including substitution reactions. It can act as a bifunctional initiator in ATRP, enabling the formation of well-defined polymer chains .

Common Reagents and Conditions: Common reagents used in reactions involving this compound include α-bromoisobutyryl bromide for the activation of polymer blocks . The reaction conditions often involve solvents like dichloromethane and N,N-dimethylformamide .

Major Products Formed: The major products formed from reactions involving this compound include well-defined polymer chains with specific molecular weights and functionalities .

Aplicaciones Científicas De Investigación

2-chloro-N-(2-hydroxyethyl)propanamide has a wide range of scientific research applications. It is used as a disinfectant and antiseptic agent in various fields, including medicine and industry. Additionally, it serves as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures .

Mecanismo De Acción

The mechanism of action of 2-chloro-N-(2-hydroxyethyl)propanamide involves its role as a bifunctional initiator in ATRP. It enables the polymerization of monomers with differing activity and polarity, leading to the formation of well-defined polymer chains . The molecular targets and pathways involved in this process include the activation of polymer blocks using reagents like α-bromoisobutyryl bromide .

Comparación Con Compuestos Similares

Similar Compounds: Similar compounds to 2-chloro-N-(2-hydroxyethyl)propanamide include other bifunctional initiators used in ATRP, such as 2-bromo-N-(2-hydroxyethyl)propanamide and 2-iodo-N-(2-hydroxyethyl)propanamide .

Uniqueness: What sets this compound apart from similar compounds is its specific application as a bifunctional initiator in ATRP, enabling the synthesis of advanced polymer architectures with well-defined molecular weights and functionalities .

Actividad Biológica

2-Chloro-N-(2-hydroxyethyl)propanamide, also known as NCPAE, is a chemical compound with notable applications in organic synthesis and medicinal chemistry. Its unique structure, characterized by the presence of a chloro substituent and a hydroxyethyl group, contributes to its reactivity and potential biological activity. This article explores the biological activity of NCPAE, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

The molecular formula of this compound is C7H14ClNO2. The compound's structure includes:

- Chloro Group : Enhances reactivity, allowing for nucleophilic attack.

- Hydroxyethyl Group : Contributes to solubility and interaction with biological systems.

NCPAE exhibits several mechanisms that facilitate its biological activity:

- Nucleophilic Substitution : The nitrogen atom in the amide group can act as a nucleophile, participating in substitution reactions that are crucial for its reactivity in biological systems.

- Polymerization Initiation : As a bifunctional initiator in Atom Transfer Radical Polymerization (ATRP), NCPAE can create well-defined polymers with controlled molecular weight, which can be used in drug delivery systems .

Biological Applications

Case Studies

- Study on Antitumor Properties : A study investigating the effects of various amide compounds on cancer cell lines demonstrated that certain derivatives of NCPAE exhibited significant cytotoxicity against tumor cells. The study utilized assays to measure cell viability and apoptosis induction, highlighting the potential of NCPAE derivatives in cancer therapy .

- Polymer Synthesis for Drug Delivery : In a recent study, researchers synthesized polystyrene-block-poly(N-isopropylacrylamide) (PNIPAM) using NCPAE as an initiator. The resulting polymers displayed thermoresponsive properties suitable for drug delivery applications, allowing for controlled release based on temperature changes .

Research Findings

The following table summarizes key findings from recent research on this compound and its derivatives:

Propiedades

IUPAC Name |

2-chloro-N-(2-hydroxyethyl)propanamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H10ClNO2/c1-4(6)5(9)7-2-3-8/h4,8H,2-3H2,1H3,(H,7,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SQZKNEFDRPEFEW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)NCCO)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H10ClNO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.59 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.